molecular formula C11H12O B3058788 3-(4-Ethylphenyl)prop-2-yn-1-ol CAS No. 918625-92-0

3-(4-Ethylphenyl)prop-2-yn-1-ol

Cat. No.: B3058788
CAS No.: 918625-92-0
M. Wt: 160.21 g/mol
InChI Key: FLMHMSDRESJOIB-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of an ethyl-substituted phenyl group attached to a propynyl alcohol moiety. This compound is part of the propargylic alcohol family, known for their unique reactivity due to the presence of both an alkyne and an alcohol functional group.

Scientific Research Applications

3-(4-Ethylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethylphenylacetylene with formaldehyde in the presence of a base. The reaction is catalyzed by copper(I) iodide and palladium(II) chloride, using triethylamine as a base. The reaction is carried out under an inert atmosphere at room temperature, followed by purification through column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the copper-catalyzed addition of formaldehyde to 4-ethylphenylacetylene. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)prop-2-yn-1-ol
  • 3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol
  • 3-(4-Chlorophenyl)prop-2-yn-1-ol

Comparison: 3-(4-Ethylphenyl)prop-2-yn-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. Compared to its methyl, trifluoromethyl, and chloro analogs, the ethyl-substituted compound may exhibit different steric and electronic effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-ethylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHMSDRESJOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608561
Record name 3-(4-Ethylphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918625-92-0
Record name 3-(4-Ethylphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-ethyliodobenzene (5.00 g), copper(I) iodide (82.1 mg), triphenylphosphine (283 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (446 mg), propargyl alcohol (1.40 ml), diisopropylethylamine (15.0 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 12 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-80:20) to give the object product (2.10 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
82.1 mg
Type
catalyst
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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